N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate

Description

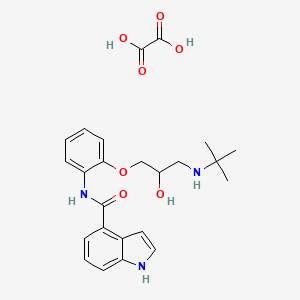

N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate is a synthetic small molecule featuring:

- A 1H-indol-4-yl group linked via a carboxamide bond to a phenyl ring.

- A 3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy substituent on the phenyl ring.

- An oxalate counterion, enhancing solubility for pharmaceutical applications.

Properties

CAS No. |

112857-84-8 |

|---|---|

Molecular Formula |

C24H29N3O7 |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1H-indole-4-carboxamide;oxalic acid |

InChI |

InChI=1S/C22H27N3O3.C2H2O4/c1-22(2,3)24-13-15(26)14-28-20-10-5-4-8-19(20)25-21(27)17-7-6-9-18-16(17)11-12-23-18;3-1(4)2(5)6/h4-12,15,23-24,26H,13-14H2,1-3H3,(H,25,27);(H,3,4)(H,5,6) |

InChI Key |

ZOKPGTGCXAQYHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)C2=C3C=CNC3=CC=C2)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate typically involves multiple steps. One common method includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Attachment of the Tert-Butylamino Group: The tert-butylamino group can be introduced via nucleophilic substitution reactions using tert-butylamine and an appropriate leaving group.

Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Tert-butylamine, various leaving groups, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced amine derivatives .

Scientific Research Applications

N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity and leading to downstream effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Celiprolol Hydrochloride

Structure: 3-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea hydrochloride (CAS 56980-93-9) . Key Similarities:

- 3-(tert-Butylamino)-2-hydroxypropoxy chain: Both compounds feature this substituent, critical for β-adrenergic receptor interaction.

- Aromatic phenyl core : Positioned for receptor binding.

Key Differences : - Functional groups : Celiprolol has a diethylurea group, while the target compound uses an indole-4-carboxamide .

- Pharmacology: Celiprolol is a β1-selective blocker with vasodilatory effects. The indole carboxamide in the target compound may modulate receptor selectivity or introduce novel mechanisms (e.g., serotonin receptor interactions) .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Celiprolol Hydrochloride |

|---|---|---|

| Core structure | Indole-4-carboxamide + phenyl | Diethylurea + phenyl |

| Key substituent | 3-(tert-Butylamino)-2-hydroxypropoxy | 3-(tert-Butylamino)-2-hydroxypropoxy |

| Counterion | Oxalate | Hydrochloride |

| Known activity | Hypothesized β-blocker/5-HT modulation | β1-Selective antagonist |

3-((1H-Indol-4-yl)oxy)-2-hydroxy-N-(2-(2-methoxyphenoxy)ethyl)propan-1-aminium

Structure : C20H25N2O4 (m/z: 357.2084) .

Key Similarities :

- Indole moiety : Both compounds incorporate an indole ring, though the target uses the 4-position, while this analog uses the 4-oxy group.

- Hydroxypropoxy chain : Both have hydroxyl-containing propoxy chains.

Key Differences : - Substituents: The comparator has a 2-methoxyphenoxyethyl group, favoring lipophilicity, versus the phenyl-carboxamide in the target.

- Ionization : The aminium group in the comparator vs. oxalate salt in the target affects solubility and bioavailability .

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolism : The indole carboxamide may undergo CYP450-mediated oxidation, differing from urea-based celiprolol’s metabolic pathway.

- Receptor targeting : Structural alignment with β-blockers suggests possible β-adrenergic activity, while the indole moiety could confer 5-HT receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.